1-(Naphthalene-2-carbonyl)piperazine hydrochloride
Overview
Description
1-(Naphthalene-2-carbonyl)piperazine hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. It is known for its potential therapeutic effects and has gained popularity in recent years due to its psychoactive properties. The molecular formula of this compound is C15H17ClN2O, and it has a molecular weight of 276.76128 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalene-2-carbonyl)piperazine hydrochloride typically involves the reaction of 2-naphthoyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Naphthoyl chloride+Piperazine→1-(2-Naphthoyl)piperazine+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalene-2-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acid derivatives, while reduction may produce naphthylamines. Substitution reactions can lead to a variety of substituted piperazine derivatives.
Scientific Research Applications
1-(Naphthalene-2-carbonyl)piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems and its potential as a psychoactive agent.
Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Naphthalene-2-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neuronal activity, leading to its psychoactive effects . The exact molecular targets and pathways involved are still under investigation, but it is known to cause hyperpolarization of nerve endings, resulting in altered neuronal signaling.
Comparison with Similar Compounds
1-(Naphthalene-2-carbonyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Used as an intermediate in the synthesis of antipsychotic drugs.
1-(2,3-Dichlorophenyl)piperazine: Known for its psychoactive properties and use in research on neurotransmitter systems.
Cariprazine: An atypical antipsychotic agent used to treat schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its potential therapeutic effects and psychoactive properties make it a compound of interest in various fields of research.
Properties
IUPAC Name |
naphthalen-2-yl(piperazin-1-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c18-15(17-9-7-16-8-10-17)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,16H,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRVRUWOIWQQGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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